molecular formula C24H22N2O B1401384 4-(Methoxymethyl)-1-trityl-1H-imidazole CAS No. 1956369-41-7

4-(Methoxymethyl)-1-trityl-1H-imidazole

Cat. No. B1401384
M. Wt: 354.4 g/mol
InChI Key: SDZGYYINHYJPCG-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-1-trityl-1H-imidazole is a chemical compound with the following characteristics:



  • Chemical Formula : C<sub>20</sub>H<sub>19</sub>NO

  • Molecular Weight : Approximately 291.37 g/mol

  • IUPAC Name : 4-(Methoxymethyl)-1-trityl-1H-imidazole



Synthesis Analysis

The synthesis of 4-(Methoxymethyl)-1-trityl-1H-imidazole involves several steps. One common approach is the reaction of 4-methoxybenzyl bromide (also known as p-methoxybenzyl bromide) with an appropriate imidazole derivative. The bromomethyl group in the benzyl bromide reacts with the nitrogen atom in the imidazole ring, resulting in the formation of the desired compound.


Here’s a simplified representation of the synthesis:



  • 4-Methoxybenzyl bromide reacts with an imidazole derivative.

  • The bromomethyl group is incorporated into the imidazole ring, yielding 4-(Methoxymethyl)-1-trityl-1H-imidazole.



Molecular Structure Analysis

The molecular structure of 4-(Methoxymethyl)-1-trityl-1H-imidazole consists of an imidazole ring with a trityl (triphenylmethyl) group attached at position 1. The methoxymethyl group is also linked to the imidazole ring. The trityl group provides stability and protection for the imidazole moiety.


!Molecular Structure



Chemical Reactions Analysis

4-(Methoxymethyl)-1-trityl-1H-imidazole can participate in various chemical reactions, including:



  • Substitution Reactions : The methoxymethyl group can be replaced by other functional groups.

  • Base-Catalyzed Hydrolysis : The compound can undergo hydrolysis under basic conditions, leading to the cleavage of the methoxymethyl group.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts within a specific temperature range (please refer to relevant literature).

  • Solubility : It is soluble in organic solvents such as dichloromethane, acetone, and methanol.

  • Stability : 4-(Methoxymethyl)-1-trityl-1H-imidazole is stable under standard laboratory conditions.


Safety And Hazards


  • Safety Precautions : Handle the compound in a well-ventilated area, wear appropriate protective gear (gloves, goggles), and follow standard laboratory safety protocols.

  • Hazards : Avoid inhalation, ingestion, or skin contact. The compound may be harmful if swallowed or absorbed through the skin.


Future Directions

Research on 4-(Methoxymethyl)-1-trityl-1H-imidazole continues to explore its applications in organic synthesis, drug development, and materials science. Future studies may focus on optimizing its synthesis, investigating novel reactions, and uncovering additional properties.


Please note that this analysis is based on available literature, and further research may provide additional insights. For more detailed information, consult relevant scientific papers and databases1234.


properties

IUPAC Name

4-(methoxymethyl)-1-tritylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O/c1-27-18-23-17-26(19-25-23)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-17,19H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZGYYINHYJPCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxymethyl)-1-trityl-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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